Product packaging for Phenoxyacetyl chloride(Cat. No.:CAS No. 701-99-5)

Phenoxyacetyl chloride

Cat. No.: B1580938
CAS No.: 701-99-5
M. Wt: 170.59 g/mol
InChI Key: PKUPAJQAJXVUEK-UHFFFAOYSA-N
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Description

Significance and Role of Acyl Chlorides in Contemporary Organic Synthesis Research

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by a -COCl functional group. ebsco.com They are among the most reactive derivatives of carboxylic acids and are pivotal in organic synthesis for acylation reactions—the process of adding an acyl group (RCO-) to a compound. ebsco.comnumberanalytics.com Their high reactivity stems from the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. numberanalytics.comcatalysis.blog

This inherent reactivity makes acyl chlorides valuable intermediates for the synthesis of a wide array of organic compounds, including esters, amides, and ketones. ebsco.comiitk.ac.in They are extensively used in both laboratory-scale research and industrial applications for the efficient construction of complex molecular architectures. ebsco.comnumberanalytics.com The versatility of acyl chlorides allows for the formation of carbon-oxygen and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of pharmaceuticals, polymers, and agrochemicals. numberanalytics.com

Phenoxyacetyl Chloride as a Key Intermediate in Complex Chemical Transformations

This compound is a prime example of an acyl chloride that functions as a key intermediate in a variety of complex chemical transformations. lookchem.comontosight.ai Its ability to readily react with nucleophiles such as alcohols, amines, and imines makes it a go-to reagent for introducing the phenoxyacetyl moiety. researchgate.net

Some of the notable applications of this compound as a synthetic intermediate include:

Synthesis of β-Lactams: It is widely used in the synthesis of β-lactams, which are core structural components of many antibiotic drugs. chemdad.com For instance, it reacts with imines in [2+2] cycloaddition reactions to form these four-membered rings.

Penicillin Derivatives: this compound is utilized in the synthesis of penicillin derivatives, such as phenoxymethylpenicillin (Penicillin V), by reacting with 6-aminopenicillanic acid.

Macrocyclic Compounds: Researchers have employed this compound in the creation of macrocyclic bis-β-lactams. lookchem.comthermofisher.kr

Synthesis of Biologically Active Molecules: It serves as a building block for various biologically active compounds, including insecticides and herbicides. ontosight.ai

Historical Context of Phenoxyacetyl Moiety Introduction in Synthetic Chemistry

The introduction of the phenoxyacetyl moiety into chemical synthesis has been historically significant, particularly in the development of pharmaceuticals. A notable early application was in the modification of the penicillin structure. The discovery that different side chains could be incorporated onto the 6-aminopenicillanic acid backbone to create new penicillin derivatives with improved properties was a major breakthrough. The use of this compound allowed for the synthesis of Penicillin V, which exhibited greater stability in acidic environments compared to its predecessor, Penicillin G, making it suitable for oral administration.

Early research, dating back to the late 1940s, explored the preparation and reactions of various chlorine-substituted phenoxyacetyl chlorides, primarily for their potential as insecticides and herbicides. acs.org This foundational work laid the groundwork for the broader application of the phenoxyacetyl group in medicinal chemistry and materials science.

Overview of Research Trajectories for this compound

Current and future research involving this compound is multifaceted, extending into several key areas:

Novel Pharmaceutical Agents: A primary focus remains the synthesis of new pharmaceutical compounds. Researchers are exploring the use of this compound to create novel derivatives with potential anti-inflammatory, antioxidant, antinociceptive, and anticonvulsant properties.

Agrochemicals: The development of new and more effective herbicides and insecticides continues to be an active area of research. guidechem.comontosight.ai

Advanced Materials: The phenoxyacetyl moiety is being incorporated into polymers and other materials to tailor their properties for specific applications.

Catalysis: The reactivity of this compound is being harnessed in catalytic processes and for the synthesis of ligands for metal catalysts. lookchem.com

Green Chemistry: Efforts are being made to develop more environmentally friendly methods for the synthesis and use of this compound, including electrochemical chlorination techniques to avoid hazardous reagents.

Interdisciplinary Research Landscape Involving this compound

The application of this compound extends across multiple scientific disciplines, highlighting its versatility:

Medicinal Chemistry and Pharmacology: It is a cornerstone in the design and synthesis of new drug candidates. chemicalbook.comorientjchem.org The biological activity of phenoxyacetyl derivatives is a subject of intense study.

Microbiology: The synthesis of new penicillin derivatives using this compound is directly relevant to the field of microbiology for testing their antibiotic efficacy against various bacteria. gaacademy.org

Materials Science: The incorporation of the phenoxyacetyl group can influence the physical and chemical properties of polymers and other materials.

Environmental Science: Research into the environmental fate and impact of phenoxyacetyl-derived herbicides and pesticides is crucial. Additionally, a recent study explored the use of this compound as a selective depressant in the flotation separation of minerals, demonstrating its potential in mineral processing. researchgate.net

Biochemistry and Molecular Biology: N-protected guanosine (B1672433) derivatives synthesized using this compound are valuable tools in RNA synthesis research. lookchem.comthermofisher.kr Furthermore, it has been used in the protection of amino groups during the synthesis of modified nucleosides for studies on DNA base pairing. nih.gov

Chemical Properties and Reactions of this compound

PropertyValueReference
Molecular Formula C₈H₇ClO₂ guidechem.com
Molecular Weight 170.59 g/mol
Appearance Clear slightly yellow to brown liquid guidechem.com
Boiling Point 225-226 °C lookchem.com
Density 1.235 g/mL at 25 °C lookchem.com
Refractive Index n20/D 1.534 lookchem.com
CAS Number 701-99-5 guidechem.com

Key Reactions Involving this compound

Reaction TypeReactantProductSignificanceReference
Acylation (Amide Formation) AminesAmidesSynthesis of bioactive amides and penicillin derivatives.
Acylation (Ester Formation) AlcoholsEstersCreation of various esters with potential applications in materials and as fragrances. iitk.ac.in
Hydrolysis WaterPhenoxyacetic acidDemonstrates the compound's reactivity and moisture sensitivity.
[2+2] Cycloaddition Iminesβ-LactamsCore reaction for the synthesis of many antibiotics.
Friedel-Crafts Acylation Aromatic CompoundsAromatic KetonesA method for attaching the phenoxyacetyl group to aromatic rings. ebsco.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClO2 B1580938 Phenoxyacetyl chloride CAS No. 701-99-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenoxyacetyl chloride
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InChI

InChI=1S/C8H7ClO2/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PKUPAJQAJXVUEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1061029
Record name Acetyl chloride, phenoxy-
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Molecular Weight

170.59 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

701-99-5
Record name 2-Phenoxyacetyl chloride
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Record name Acetyl chloride, 2-phenoxy-
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Record name Acetyl chloride, 2-phenoxy-
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Record name Phenoxyacetyl chloride
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Advanced Synthetic Methodologies for Phenoxyacetyl Chloride

Established Synthetic Pathways and Mechanistic Considerations

Traditional methods for the synthesis of phenoxyacetyl chloride from phenoxyacetic acid predominantly involve the use of strong chlorinating agents. These methods are well-established and widely used in industrial settings.

Reaction of Phenoxyacetic Acid with Thionyl Chloride

The reaction of phenoxyacetic acid with thionyl chloride (SOCl₂) is a cornerstone for the synthesis of this compound. This method is favored for its efficiency and the convenient separation of byproducts. The reaction proceeds, often with heating, to yield the desired acid chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which can be easily removed from the reaction mixture. masterorganicchemistry.com

Mechanism:

The reaction mechanism involves a nucleophilic attack by the carboxylic acid oxygen on the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent intramolecular rearrangement, leading to the formation of a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of this compound and the release of sulfur dioxide and hydrogen chloride. masterorganicchemistry.com

A detailed computational analysis of the reaction between a generic carboxylic acid and thionyl chloride suggests a step-wise process. The initial step is the formation of the acyl chlorosulfite intermediate. This is followed by the nucleophilic attack of the chloride ion on the carbonyl carbon, which is the rate-determining step. The decomposition of the subsequent tetrahedral intermediate then yields the final products. researchgate.net

Reaction Conditions and Yields:

Typically, the reaction is carried out by refluxing phenoxyacetic acid with an excess of thionyl chloride. commonorganicchemistry.com The use of a solvent such as benzene (B151609) or carbon tetrachloride is common, and the reaction is often conducted at the reflux temperature of the solvent. google.com Yields for this reaction are generally high, often exceeding 90%, particularly when an excess of thionyl chloride is used to drive the reaction to completion. google.com

Reaction of Phenoxyacetic Acid with Phosphorus Pentachloride

Another classical method for the preparation of this compound involves the reaction of phenoxyacetic acid with phosphorus pentachloride (PCl₅). This reaction is also highly effective but produces solid byproducts that can complicate purification. The reaction yields this compound, phosphorus oxychloride (POCl₃), and hydrogen chloride. unacademy.comwikipedia.org

Mechanism:

The mechanism is believed to involve the initial formation of an intermediate by the reaction of the carboxylic acid with PCl₅. This is followed by the nucleophilic attack of a chloride ion on the carbonyl carbon, leading to the displacement of the hydroxyl group and the formation of the acid chloride. The phosphorus-containing byproduct, phosphorus oxychloride, is a liquid and needs to be separated from the product by distillation. unacademy.com

Reaction Conditions and Yields:

The reaction is typically carried out by treating phenoxyacetic acid with phosphorus pentachloride, often in an inert solvent. The reaction can be vigorous, and cooling may be necessary initially. orgsyn.org The subsequent purification of this compound from the phosphorus oxychloride byproduct is achieved through fractional distillation. orgsyn.org While effective, the generation of phosphorus-containing waste is a drawback of this method.

Alternative Chlorinating Reagents and Their Comparative Efficiencies

Besides thionyl chloride and phosphorus pentachloride, other chlorinating agents can be employed for the synthesis of this compound. A comparative overview of some of these reagents is presented below.

Chlorinating ReagentByproductsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) ** SO₂, HCl (gases)Gaseous byproducts are easily removed, leading to simpler purification. masterorganicchemistry.comReagent is corrosive and moisture-sensitive.
Phosphorus Pentachloride (PCl₅) POCl₃ (liquid), HCl (gas)Highly reactive and effective.Solid byproduct (POCl₃) requires separation by distillation. unacademy.comwikipedia.org
Oxalyl Chloride ((COCl)₂) CO, CO₂, HCl (gases)Reactions can often be run at lower temperatures; byproducts are gaseous. shirazu.ac.irMore expensive than thionyl chloride.
Sulfuryl Chloride (SO₂Cl₂) **SO₂, HCl (gases)Can be a milder chlorinating agent. researchgate.netMay require a catalyst for efficient reaction with carboxylic acids. researchgate.net

Table 1: Comparison of Common Chlorinating Agents for this compound Synthesis

Oxalyl chloride, in the presence of a catalyst like dimethylformamide (DMF), is a highly efficient reagent for converting carboxylic acids to acid chlorides under mild conditions. commonorganicchemistry.com The gaseous byproducts (CO, CO₂, and HCl) make product isolation straightforward. shirazu.ac.ir Sulfuryl chloride is another potential chlorinating agent, although it is more commonly used for the chlorination of alkanes and alkenes. researchgate.net Its reactivity towards carboxylic acids can be enhanced with the use of catalysts. researchgate.net

Modern Innovations in this compound Synthesis

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. This has led to the exploration of "green chemistry" approaches for the synthesis of this compound.

Green Chemistry Approaches to this compound Synthesis

Green chemistry principles focus on reducing or eliminating the use and generation of hazardous substances. In the context of this compound synthesis, this translates to minimizing the use of hazardous reagents and solvents, and developing more energy-efficient processes.

A key area of green chemistry is the development of solvent-free reaction conditions. Solvents are a major contributor to chemical waste, and their elimination can lead to significant environmental benefits.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green chemistry, often enabling reactions to be carried out rapidly and without a solvent. researchgate.netresearchgate.net Studies on the synthesis of phenoxyacetic acid derivatives have demonstrated the feasibility of using microwave-assisted, solvent-free conditions. tandfonline.comsemanticscholar.orgfarmaciajournal.com This approach offers several advantages, including significantly reduced reaction times, higher yields, and simpler work-up procedures. While direct reports on the microwave-assisted synthesis of this compound from phenoxyacetic acid are limited, the successful application of this technology to related transformations suggests its potential. The synthesis of various phenoxyacetic acid derivatives has been achieved with good yields in extremely short reaction times under solvent-free microwave irradiation. tandfonline.com

Mechanochemical Synthesis (Ball Milling):

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), is another promising solvent-free technique. researchgate.netmagtech.com.cn This method can facilitate reactions between solid-state reactants, eliminating the need for solvents. rsc.org Mechanochemical approaches have been successfully applied to a variety of organic reactions, including the synthesis of complex molecules. mdpi.com The application of ball milling to the synthesis of acyl chlorides from carboxylic acids is an active area of research. While specific studies on the mechanochemical synthesis of this compound are not yet widely reported, the general success of this technique for other organic transformations suggests it as a viable and environmentally friendly alternative to traditional methods. researchgate.net

Catalytic Systems for Enhanced Atom Economy

The principle of atom economy, which measures the efficiency of a chemical reaction by how many reactant atoms are incorporated into the final desired product, is a cornerstone of green chemistry. rsc.org Traditional syntheses of this compound from phenoxyacetic acid often employ stoichiometric chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reactions, while effective, are atom-inefficient as they generate significant inorganic byproducts (SO₂ and HCl, or CO, CO₂ and HCl, respectively) that are not incorporated into the final product.

Research into more sustainable chemical manufacturing has spurred the development of catalytic systems that aim to maximize atom economy. sciencedaily.com While specific research on catalytic systems for the direct synthesis of this compound is not extensively detailed in the provided results, the broader goal is to replace stoichiometric reagents with catalytic alternatives. rsc.org An ideal catalytic process would involve the direct carbonylation of a precursor or the use of a recyclable chlorinating catalyst, thereby minimizing waste. researchgate.netjocpr.com The development of such catalytic reagents is considered superior to stoichiometric ones for protecting human health and the environment. rsc.org Boron Lewis acid catalysis, for example, has been shown to enable atom-economic and stereoselective synthesis of enol esters, highlighting the potential for acidic catalysts in similar transformations. rsc.org

Table 1: Comparison of Stoichiometric vs. Ideal Catalytic Synthesis for Atom Economy

Feature Stoichiometric Method (e.g., with SOCl₂) Ideal Catalytic Method
Chlorinating Agent Stoichiometric (consumed in reaction) Catalytic (regenerated and reused)
Byproducts Significant (e.g., SO₂, HCl) Minimal or none
Atom Economy Low High (approaching 100%)
Environmental Impact Higher waste generation Lower waste generation

Flow Chemistry and Continuous Processing in this compound Production

Flow chemistry, or continuous processing, has emerged as a transformative technology in chemical synthesis, particularly for active pharmaceutical ingredients (APIs) and their intermediates. nih.govd-nb.info This approach involves conducting chemical reactions in a continuously flowing stream within a microreactor or other specialized equipment, rather than in a traditional batch reactor. pharmasalmanac.com

The synthesis of highly reactive and potentially hazardous compounds like this compound is particularly well-suited for flow chemistry. asymchem.comresearchgate.net The advantages over batch methods are numerous and significant:

Enhanced Safety: The small internal volume of microreactors minimizes the amount of hazardous material present at any given time. This is crucial when handling corrosive reagents used in this compound synthesis. pharmasalmanac.com

Superior Heat Transfer: Microreactors possess a high surface-to-volume ratio, allowing for rapid and efficient heat exchange. This enables precise temperature control of potentially exothermic reactions, preventing runaway reactions and the formation of impurities. almacgroup.com

Improved Mixing and Reaction Control: The efficient mixing within microchannels leads to more uniform reaction conditions, higher yields, and better product purity. d-nb.info Residence time is precisely controlled, allowing for optimization that is difficult to achieve in large batches. nih.gov

Scalability: Scaling up a continuous process is often simpler and more predictable than for a batch process. Production can be increased by running the system for longer periods ("scaling out") or by using multiple reactors in parallel ("numbering up"). pharmasalmanac.com

Research has demonstrated the successful use of continuous-flow systems for the safe and high-yielding synthesis of other unstable acid chlorides, providing a strong precedent for its application to this compound production. researchgate.net

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reaction mixtures. This technique offers a significant advantage over conventional heating methods by directly interacting with polar molecules in the reaction, leading to rapid and uniform heating. nih.govmdpi.com This can dramatically reduce reaction times, often from hours to minutes, and frequently results in higher product yields and purities. sphinxsai.comfarmaciajournal.com

While specific studies detailing the microwave-assisted synthesis of this compound itself are limited in the search results, the technology has been successfully applied to the synthesis of its derivatives and related compounds. sphinxsai.comfarmaciajournal.com For instance, phenoxyacetic acid derivatives have been synthesized under microwave irradiation, showing superior yields and shorter reaction times compared to conventional refluxing methods. farmaciajournal.com Similarly, chloroacetyl chloride, a related acyl chloride, has been used as a reagent in microwave-assisted reactions to produce heterocyclic compounds efficiently. sphinxsai.com

The application of microwave technology to the synthesis of this compound from phenoxyacetic acid could offer several benefits:

Accelerated Reaction Rates: The reaction with chlorinating agents could be completed in minutes.

Increased Yields: Rapid heating can minimize the formation of degradation products or side-reaction impurities.

Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than conventional oil baths or heating mantles.

Table 2: Potential Advantages of Microwave-Assisted Synthesis of this compound

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Hours Minutes
Product Yield Moderate to Good Potentially Higher
Side Reactions More prevalent due to prolonged heating Minimized due to short reaction times
Energy Input Indirect and less efficient Direct and highly efficient

Photochemical Approaches to this compound Precursors

Photochemistry, which utilizes light to initiate chemical reactions, offers unique pathways for the synthesis of complex molecules. nih.gov The generation of acyl radicals from acyl chloride precursors using visible-light photocatalysis has been demonstrated, showcasing the potential of light-mediated reactions in this class of compounds. researchgate.net

The primary precursor for this compound is phenoxyacetic acid. While the direct photochemical synthesis of phenoxyacetic acid is not explicitly detailed in the provided search results, photochemical methods can be applied to the synthesis of its own precursors. For example, photochemistry can be used to construct complex molecular scaffolds that could be later converted to phenoxyacetic acid. nih.gov Furthermore, research has shown the online photo-production of various acyl peroxynitrates from acyl chloride precursors, indicating that acyl chlorides themselves are reactive under photochemical conditions. copernicus.org This opens up possibilities for novel, light-induced syntheses and functionalizations of this compound or its precursors, potentially under milder conditions than traditional thermal methods. nih.gov

Purity and Scale-Up Considerations in Research Synthesis

Strategies for High-Purity this compound Generation

Achieving high purity is critical in the synthesis of fine chemicals like this compound, which are often used as intermediates in the pharmaceutical industry. azom.com Impurities can lead to lower yields in subsequent steps and complicate the purification of the final active ingredient. Strategies for generating high-purity this compound focus on both the reaction conditions and the subsequent purification process.

Control of Reaction Conditions: A key strategy to minimize impurity formation is precise control over reaction parameters. A patent for the synthesis of high-purity acetyl chloride, a related compound, highlights the importance of controlling the reaction temperature to reduce side reactions. google.com By maintaining a low and constant temperature during the addition of the chlorinating agent to phenoxyacetic acid, the formation of byproducts can be significantly reduced, leading to a cleaner crude product and a higher yield. google.com

Purification Techniques: Distillation is a primary method for purifying this compound. However, for industrial-scale production of fine chemicals, advanced equipment is often employed. Agitated Nutsche Filter Dryers (ANFDs), for example, provide a contained system for the isolation, washing, and drying of solid chemical products, which could be relevant for purifying the precursor, phenoxyacetic acid, before its conversion. azom.com For the final liquid product, fractional distillation under reduced pressure is typically used to separate the high-boiling this compound from any remaining starting materials or lower-boiling impurities.

Reagent Quality: The purity of the starting materials, particularly phenoxyacetic acid and the chlorinating agent, is paramount. Using high-purity reagents ensures that contaminants are not introduced into the reaction mixture from the outset. azom.com

Industrial Scale Synthesis Research and Optimization

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents significant challenges related to safety, cost, and efficiency. Traditional batch processing can be problematic due to the handling of large quantities of corrosive and hazardous materials and the difficulty in controlling heat generated during the reaction (exotherms). almacgroup.com

Modern industrial research focuses heavily on process optimization and the adoption of continuous manufacturing technologies to overcome these hurdles. d-nb.infoasymchem.com

Process Optimization in Batch Synthesis: For existing batch processes, optimization involves a deep understanding of reaction kinetics to maximize yield and minimize impurities. azom.com This includes optimizing reagent stoichiometry, addition rates, reaction temperature, and mixing efficiency. However, the inherent safety risks and scalability issues of large-scale batch reactions with hazardous chemicals remain a concern.

Continuous Manufacturing for Scale-Up: As discussed previously, flow chemistry offers a safer, more efficient, and more scalable alternative to batch production. pharmasalmanac.comalmacgroup.com For industrial-scale synthesis, a continuous process can run for extended periods to produce large quantities of product. This approach has been successfully applied to the manufacture of various pharmaceutical intermediates. asymchem.com The transition from batch to continuous processing is a key area of industrial research for improving the production of chemicals like this compound, driven by the need for safer, more robust, and cost-effective manufacturing. d-nb.infopharmasalmanac.com

Reaction Mechanisms and Kinetics in Phenoxyacetyl Chloride Chemistry

Nucleophilic Acyl Substitution Reactions Initiated by Phenoxyacetyl Chloride

Nucleophilic acyl substitution is a fundamental reaction type for this compound. This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. futurelearn.com

Role of Leaving Group in Acylation Processes

The chloride ion is an excellent leaving group in nucleophilic acyl substitution reactions due to its weak basicity. byjus.com This characteristic makes this compound a highly reactive acylating agent. The reactivity of carboxylic acid derivatives in these substitutions is inversely related to the basicity of the leaving group. pressbooks.pub Consequently, acyl chlorides are more reactive than anhydrides, esters, and amides. byjus.com The high reactivity of this compound allows for the efficient synthesis of other carboxylic acid derivatives, such as esters and amides, by reacting it with appropriate nucleophiles like alcohols and amines. futurelearn.comrsc.org

Stereochemical Outcomes in Acylation Reactions

The stereochemistry of acylation reactions involving this compound can be influenced by the presence of chiral centers in the nucleophile. For instance, the reaction of this compound with chiral amines or alcohols can proceed with a high degree of stereoselectivity, often preserving the stereochemical integrity of the chiral substrate. cas.cz In the context of Friedel-Crafts acylation, the use of chiral N-(trifluoroacetyl)-α-amino acid chlorides as acylating agents has been explored for the asymmetric synthesis of α-amino ketones. acs.org While this specific example doesn't use this compound directly, it highlights the principle of using chiral acylating agents to control stereochemistry.

Solvent Effects on Reaction Rates and Selectivity

The choice of solvent can significantly impact the rate and selectivity of nucleophilic acyl substitution reactions. numberanalytics.comweebly.com Polar solvents can stabilize the charged tetrahedral intermediate, potentially accelerating the reaction. numberanalytics.com However, the specific effects depend on the reaction mechanism (e.g., SN1 vs. SN2 character) and the nature of the nucleophile. numberanalytics.commdpi.com For instance, in reactions where a carbocation-like transition state is formed, polar protic solvents are generally favored. numberanalytics.com In contrast, polar aprotic solvents can be beneficial for reactions involving anionic nucleophiles by minimizing solvation of the nucleophile and thus enhancing its reactivity. numberanalytics.com The interaction of this compound with aluminum chloride in benzene (B151609), for example, leads to cyclization products, demonstrating how the solvent and catalyst system can direct the reaction pathway. rsc.org

In Situ Generation of Phenyloxyketene from this compound

This compound serves as a convenient precursor for the in situ generation of phenoxyketene. This is typically achieved by treating this compound with a tertiary amine base, such as triethylamine (B128534), which eliminates hydrogen chloride. cdnsciencepub.comresearchgate.net The highly reactive phenoxyketene is then trapped in situ by a suitable reactant. researchgate.netmdpi.com

Ketene-Imine Cycloaddition Reactions (Staudinger Synthesis)

The [2+2] cycloaddition reaction between a ketene (B1206846) and an imine, known as the Staudinger synthesis, is a powerful method for the synthesis of β-lactams (2-azetidinones). wikipedia.orgpreprints.org Phenoxyketene, generated in situ from this compound, readily undergoes this reaction with various imines. researchgate.netresearchgate.net The mechanism involves the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate that subsequently undergoes ring closure to yield the β-lactam. wikipedia.orgorganic-chemistry.org

The Staudinger synthesis offers opportunities for stereocontrol, leading to the formation of specific diastereomers and enantiomers of β-lactams.

Diastereoselectivity: The cis/trans stereochemistry of the resulting β-lactam is influenced by the substituents on both the ketene and the imine. organic-chemistry.org The reaction of phenoxyketene with chiral imines can lead to high diastereoselectivity. For example, the reaction of achiral phenoxyketene with a chiral aldimine derived from a sugar resulted in the formation of a single diastereomer of the corresponding β-lactam. mdpi.comresearchgate.net The formation of cis-β-lactams is often favored in reactions involving phenoxyketene. researchgate.net However, reaction conditions can be tuned to favor the formation of trans-β-lactams. organic-chemistry.orgnih.gov

Enantioselectivity: Enantioselective versions of the Staudinger reaction have been developed using chiral catalysts. organic-chemistry.orgnih.gov Planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) have been shown to be effective catalysts for the enantioselective cycloaddition of ketenes and imines, producing β-lactams in high yields and with excellent enantioselectivity. organic-chemistry.orgnih.gov These catalytic asymmetric methods have significantly expanded the scope and utility of the Staudinger reaction for the synthesis of optically active β-lactams. organic-chemistry.org

Computational Studies on Staudinger Reaction Stereoselectivity

The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine to form a β-lactam, is a cornerstone of organic synthesis. mdpi.compressbooks.pub Computational and experimental studies have delved into the stereoselectivity of this reaction when this compound is used to generate phenoxyketene in situ. mdpi.compreprints.org

The stereochemical outcome of the Staudinger synthesis is a critical aspect, with the formation of either cis or trans β-lactams being influenced by several factors. mdpi.comresearchgate.net DFT calculations have shown that the reaction proceeds through a two-step mechanism: nucleophilic attack of the imine nitrogen on the ketene carbon to form a zwitterionic intermediate, followed by a conrotatory electrocyclization to yield the final β-lactam. mdpi.comresearchgate.net The energy of the electrocyclic step, which is the rate-determining step, is significantly influenced by the substituents on the ketene. mdpi.compreprints.org

The isomerization of the imine starting material has been identified as a crucial factor governing the stereoselectivity of the Staudinger reaction. mdpi.comnih.gov The relative rates of direct ring closure of the zwitterionic intermediate versus isomerization of the imine moiety dictate the final cis/trans ratio of the β-lactam product. researchgate.net Electron-donating groups on the ketene, such as the phenoxy group, tend to accelerate the direct ring closure, favoring the formation of the cis-β-lactam. researchgate.net Conversely, factors that slow this closure allow for imine isomerization, leading to the trans product. researchgate.net

Studies have investigated the influence of reaction conditions, such as solvent polarity and the order of reagent addition, on the stereoselectivity. mdpi.comnih.gov Polar solvents have been found to favor the formation of trans-β-lactams. nih.gov The specific conditions under which this compound is converted to phenoxyketene and reacts with an imine can therefore be tuned to control the stereochemical outcome. mdpi.comnih.gov

Other Cycloaddition Pathways Involving Phenyloxyketene

Phenyloxyketene, generated from this compound, participates in cycloaddition reactions beyond the Staudinger synthesis. lookchem.com One notable example is the intramolecular [2+2] cycloaddition of (o-vinylphenoxy)ketenes and (o-allylphenoxy)ketenes. researchgate.net These ketenes, formed from their corresponding acid chlorides, readily undergo intramolecular cycloaddition to produce polycyclic cyclobutanones. researchgate.net Research indicates that (o-vinylphenoxy)ketenes exhibit higher reactivity and yield better cycloaddition products compared to their (o-allylphenoxy)ketene counterparts, a difference attributed to electronic effects within the transition state. researchgate.net

Electrophilic Ring Expansion Reactions

This compound is instrumental in generating ketenes for electrophilic ring-expansion reactions, particularly with sulfur-containing heterocycles.

Ring-Expansion of Arylthiiranes

A novel and efficient method for the synthesis of areno[d]-ε-thiolactones involves the electrophilic ring-expansion of polycyclic arylthiiranes with ketenes generated in situ from this compound in the presence of triethylamine. researchgate.netresearchgate.netnih.gov This one-pot reaction proceeds without the need for catalysts or additives and is characterized by its atom and step economy. researchgate.netresearchgate.netnih.gov The process involves the sequential generation of the ketene, followed by a π-stacking-controlled dearomatic sulfur-shifted ene reaction and subsequent aromatization. researchgate.netnih.gov This strategy represents a significant advancement in the electrophilic ring expansions of three-membered saturated heterocycles. researchgate.netresearchgate.net

Proposed Sulfur-Shifted Ene Mechanism

The mechanism for the ring-expansion of arylthiiranes with phenoxyketene has been investigated through linear free energy analysis. researchgate.net The results of competitive experiments yielded reaction constants close to zero (0.14 for σm and 0.20 for σp), which supports the proposed sulfur-shifted ene mechanism. researchgate.netresearchgate.net To gain further insight and provide direct experimental evidence for this mechanism, researchers designed 3-thiiranylbenzo[b]thiophenes. researchgate.net These specifically designed compounds allow for the reaction to be halted at the ene product stage, preventing further aromatization due to the presence of only weakly acidic allylic C-H bonds in the resulting ene products. researchgate.net The structural analysis of these trapped ene products provides strong support for the proposed dearomatic sulfur-shifted ene reaction pathway. researchgate.net

Investigations into Unconventional Reaction Pathways

Reaction with Trimethyl Phosphite (B83602) and Non-Arbuzov Mechanisms

The reaction of this compound with trimethyl phosphite has been studied and found to yield unexpected products, deviating from the classical Michaelis-Arbuzov reaction pathway. londonmet.ac.ukcqvip.comccspublishing.org.cn The Michaelis-Arbuzov reaction typically involves the reaction of a trivalent phosphorus ester with an alkyl halide to form a pentavalent phosphorus species. wikipedia.org However, in the case of this compound, a different mechanism appears to be operative. londonmet.ac.uk

When this compound is reacted with trimethyl phosphite, the reaction does not lead to the expected phosphonate (B1237965) derivative via the standard Arbuzov rearrangement. londonmet.ac.uk Instead, research has shown the formation of other products, indicating a non-Arbuzov pathway. londonmet.ac.ukcqvip.com This is in contrast to the reactions of α-hydroxyphosphonates with this compound, which are frequently used as acylating agents to produce α-acyloxyphosphonates. mdpi.comresearchgate.net The investigation into the reaction with trimethyl phosphite highlights the nuanced reactivity of this compound and the potential for it to engage in complex, non-classical reaction mechanisms with organophosphorus reagents. londonmet.ac.uk

Acylation of Alpha-Hydroxyphosphonates

This compound is a frequently utilized reagent for the acylation of α-hydroxyphosphonates. mdpi.comresearchgate.net This reaction is a key method for synthesizing α-acyloxyphosphonates, which are of interest due to their potential herbicidal activities. mdpi.comresearchgate.net The process typically involves reacting the α-hydroxyphosphonate with this compound in the presence of a base, such as triethylamine or pyridine, which acts as a scavenger for the hydrochloric acid byproduct. mdpi.comresearchgate.netresearchgate.net

The reaction generally requires a duration of 3 to 7 hours to proceed to completion, affording the corresponding α-acyloxyphosphonates in yields ranging from 53% to 89%. mdpi.comresearchgate.net While other acyl chlorides like chloroacetyl chloride react faster (2-4 hours), they often result in lower yields (40-70%) due to the occurrence of side reactions. The phenoxy group in this compound imparts distinct reactivity that makes it particularly effective for this transformation.

An efficient, catalyst-free method has been developed for the acylation of the sterically hindered hydroxyl group of dialkyl α-hydroxy-benzylphosphonates using acyl chlorides like this compound. nih.gov This highlights the utility of this compound in reactions where other reagents might be less effective due to steric hindrance. nih.govmdpi.com

Table 1: Comparison of Acylating Agents in the Acylation of α-Hydroxyphosphonates

Acylating Agent Reaction Time (hours) Yield Range (%) Notes
This compound 3–7 53–89 Frequently used for synthesizing α-acyloxyphosphonates with herbicidal activity. mdpi.comresearchgate.net
Chloroacetyl chloride 2–4 40–70 Shorter reaction time but lower yields due to side reactions.
Acetyl chloride Varies up to 87 Can require special catalysts (e.g., iron-doped carbon nanotubes) and high temperatures. nih.gov
Benzoic acid / Propionic acid Varies 75-90 Requires specific reaction conditions (e.g., Mitsunobu reaction). nih.gov

This table is generated based on data from multiple sources. mdpi.comresearchgate.netnih.gov

Regioselectivity and Stereoselectivity in Acylation Reactions

The regioselectivity of acylation with this compound is highly dependent on the substrate. In the acylation of methyl 3-aminocrotonate, this compound produces a mixture of N-acylated and C-acylated products. niscpr.res.inniscair.res.in Specifically, the reaction yields the N-acylated product (N,Z isomer) and a pair of stereoisomeric C-acylated compounds (C,E-s-Z and C,Z-s-Z isomers). niscpr.res.in This lack of complete regioselectivity indicates that both the nitrogen and the α-carbon of the enamine are susceptible to electrophilic attack by the acyl chloride. The nature of the base used in the reaction can also significantly influence the N/C-acylation ratio. niscair.res.in

In the context of nucleoside chemistry, the phenoxyacetyl group is used as a protecting group for the exocyclic amino functions of deoxyadenosine (B7792050) and deoxyguanosine. oup.com The acylation of guanosine (B1672433) can be directed to the exocyclic amino group with high yield through transient silylation of the O6 and amino groups. This intermediate facilitates a facile reaction with this compound. acs.org This demonstrates a high degree of regioselectivity achieved through substrate modification.

Stereoselectivity is a critical aspect of reactions involving this compound, particularly in the Staudinger reaction for the synthesis of β-lactams. The reaction of this compound (which forms a ketene in situ) with imines can lead to either cis or trans β-lactams. researchgate.net The stereochemical outcome is influenced by several factors, including the solvent, the order of reagent addition, and the substituents on the imine. researchgate.netresearchgate.net For instance, the use of a polar solvent tends to favor the formation of trans-β-lactams. researchgate.net Conversely, thermal reactions of imines with this compound in the presence of triethylamine generally afford cis-β-lactams as the major or exclusive products. researchgate.net

In the acylation of chiral α-hydroxyphosphonates, such as the S-enantiomer of dimethyl α-hydroxy-benzylphosphonate, with this compound, the reaction proceeds without racemization, preserving the optical purity of the starting material. nih.gov This indicates a high degree of stereoselectivity, where the configuration of the chiral center is retained during the acylation process.

The interaction of alkyl-substituted phenoxyacetyl chlorides with aluminum chloride can lead to cyclization, forming benzofuran-3(2H)-ones. The regioselectivity of this intramolecular acylation is influenced by the position of the alkyl substituents on the phenoxy ring. rsc.org

Table 2: Summary of Regio- and Stereoselectivity in this compound Reactions

Reaction Type Substrate Selectivity Outcome Influencing Factors
N/C-Acylation Methyl 3-aminocrotonate Mixture of N- and C-acylated products. niscpr.res.inniscair.res.in Nature of the base. niscair.res.in
N-Acylation Guanosine Highly regioselective for the amino group. acs.org Transient silylation of the substrate. acs.org
Staudinger Reaction (β-Lactam Synthesis) Imines Forms cis or trans isomers. researchgate.net Solvent polarity, reagent addition order, reaction temperature. researchgate.netresearchgate.net
Acylation of Chiral Alcohols S-enantiomer of dimethyl α-hydroxy-benzylphosphonate High stereoselectivity (retention of configuration). nih.gov Chiral nature of the substrate. nih.gov
Intramolecular Acylation Alkyl-substituted phenoxyacetyl chlorides Regioselective cyclization to benzofuranones. rsc.org Position of alkyl substituents. rsc.org

This table is generated based on data from multiple sources. researchgate.netnih.govniscpr.res.inniscair.res.inacs.orgresearchgate.netrsc.org

Applications of Phenoxyacetyl Chloride in Advanced Organic Synthesis

Building Block for Complex Molecule Synthesis

The reactivity of the acyl chloride functional group in phenoxyacetyl chloride allows for its facile reaction with a variety of nucleophiles, including amines, alcohols, and amino acids. This reactivity is harnessed to build intricate molecular frameworks from simpler precursors.

Pharmaceuticals and Medicinal Chemistry Research

In the realm of pharmaceutical and medicinal chemistry, this compound is a key intermediate in the synthesis of several classes of bioactive compounds. Its incorporation into a molecule can significantly modify its pharmacological profile.

This compound is instrumental in the synthesis of certain penicillin derivatives, most notably Penicillin V (phenoxymethylpenicillin). In the total synthesis of Penicillin V, after the formation of the core bicyclic β-lactam structure and subsequent deprotection of the amine group, this compound is used to acylate the free amine. edu.krdgaacademy.org This reaction, typically carried out in the presence of a base like triethylamine (B128534) at low temperatures, forms the characteristic phenoxyacetamide side chain of Penicillin V. edu.krd This side chain is crucial for the antibiotic's oral bioavailability and stability in acidic environments.

This compound is employed in the synthesis of macrocyclic bis-β-lactams through the Staudinger [2+2] cycloaddition reaction. nih.govnih.gov In this process, a ketene (B1206846) is generated in situ from this compound and a base, such as triethylamine. This ketene then reacts with a macrocyclic diimine to produce a diastereomeric mixture of cis-macrocyclic bis-β-lactams. nih.gov This methodology allows for the construction of complex macrocycles containing two β-lactam rings, which are of interest for their potential biological activities. nih.govresearchgate.net

ReactantsReagentsProductReaction Type
Macrocyclic imine, this compoundTriethylamineDiastereomeric mixture of cis macrocyclic bis-β-lactamsStaudinger [2+2] cycloaddition

The synthesis of 5-phenyl-6-epiphenoxymethylpenicillin benzyl (B1604629) ester involves the use of this compound. nih.gov Following the catalytic reduction of 5-phenyl-6α-azidopenicillanate benzyl ester to the corresponding amine, this intermediate is reacted with this compound. nih.gov This acylation step introduces the phenoxymethyl (B101242) side chain, yielding the target compound. nih.gov

PrecursorReagentProduct
5-phenyl-6α-aminopenicillanate benzyl esterThis compound5-phenyl-6-epiphenoxymethylpenicillin benzyl ester

A series of novel phenoxyacetamides have been synthesized by reacting substituted phenoxyacetyl chlorides with various amines, aminoalkanols, and amino acid esters. nih.govnih.gov This research highlights the utility of this compound in generating libraries of compounds for pharmacological screening. The synthesis generally involves the reaction of the corresponding acid chloride with the amine component, sometimes in a biphasic environment for amino acid methyl ester hydrochlorides. nih.gov

This compound DerivativeAmine/Aminoalkanol/Amino Acid DerivativeResulting Compound Class
2,3-dimethylthis compoundPhenethylaminePhenoxyacetamide
2,6-dimethylthis compoundVarious aminoalkanolsPhenoxyacetamide derivatives of aminoalkanols
2,4,6-trimethylthis compoundVarious amino acid methyl estersPhenoxyacetamide derivatives of amino acids

In the chemical synthesis of RNA, protecting groups are essential to prevent unwanted side reactions. This compound is utilized to introduce the phenoxyacetyl (Pac) group as a protecting group for the exocyclic amino group of guanosine (B1672433). acs.orgnih.gov The reaction is facilitated by transient silylation of the guanosine, which allows for a facile reaction with this compound to yield the N-protected guanosine derivative in high yield. acs.orgnih.gov The phenoxyacetyl group is advantageous as it is significantly more labile than traditional protecting groups like isobutyryl, allowing for milder deprotection conditions. acs.org

SubstrateProtecting AgentKey IntermediateProductYield
GuanosineThis compoundGuanosine derivative silylated at O6 and amino groupsN-phenoxyacetylguanosine98%
3',5'-O-di-tert-butylsilylene-2'-O-TBS-guanosineThis compound-N-phenoxyacetyl-3',5'-O-di-tert-butylsilylene-2'-O-TBS-guanosine90%
Penicillin Derivatives and Beta-Lactam Antibiotics

Agrochemicals and Pesticide Research

The phenoxyacetic acid scaffold is the backbone of a major class of herbicides. this compound, as a reactive derivative, is integral to the synthesis of various compounds explored in agrochemical research.

This compound is structurally related to one of the most significant classes of herbicides: the phenoxy herbicides. The archetypal compound in this family is (2,4-dichlorophenoxy)acetic acid (2,4-D). wikipedia.org The manufacturing of 2,4-D can follow several routes, including a "post-chlorination" pathway. google.com In this method, phenoxyacetic acid is first synthesized and then chlorinated to produce the final 2,4-D molecule. google.com

Phenoxyacetic acid is the direct precursor to this compound. The conversion of the carboxylic acid to the more reactive acid chloride facilitates subsequent reactions, such as esterification or amidation, to create a wide range of herbicidal derivatives. Therefore, this compound represents a key activated intermediate for the laboratory-scale synthesis and discovery of new phenoxy-type herbicides. The synthesis involves reacting this compound with various alcohols or amines to produce libraries of candidate compounds for efficacy testing.

The phenoxyacetyl scaffold is also a component in the design of novel fungicidal and bactericidal agents. Research has shown that incorporating this moiety into different molecular frameworks can lead to compounds with significant antimicrobial activity. For example, the structure of the systemic fungicide Zarilamid contains a related 2-phenoxy propionyl chloride as a key intermediate in its synthesis, demonstrating the utility of the phenoxy acyl chloride functional group in modern fungicides. google.com

Following this principle, this compound can be used to synthesize a variety of potential fungicides and bactericides. By reacting it with various nucleophiles, such as substituted amines, thiols, or heterocyclic structures, a diverse range of compounds can be generated. The resulting phenoxyacetyl amides, thioesters, and ketones can be screened for their ability to inhibit the growth of pathogenic fungi and bacteria, contributing to the development of new crop protection agents.

Natural Product Synthesis and Derivatization

This compound is utilized in the chemical modification and synthesis of complex molecules derived from natural sources, particularly in the field of antibiotics. Its ability to introduce the phenoxyacetyl side chain is crucial for creating semi-synthetic derivatives with enhanced properties.

A prominent example is its use in the synthesis of penicillin analogues. This compound is used to acylate the 6-amino group of the penicillin core structure (6-aminopenicillanic acid) to produce Penicillin V (phenoxymethylpenicillin). Furthermore, it has been specifically documented in the synthesis of 5-phenyl-6-epiphenoxymethylpenicillin benzyl ester. This process involves the reaction of an amino-intermediate with this compound to install the desired side chain, which is critical for the biological activity of the resulting antibiotic.

Additionally, this compound is a key reagent in the Staudinger [2+2] cycloaddition reaction for synthesizing β-lactam rings. This reaction has been applied to the creation of novel macrocyclic bis-β-lactam structures, which are evaluated for their antimicrobial properties.

Material Science and Polymer Chemistry

The reactivity of the acyl chloride group in this compound with nucleophiles like hydroxyl and amine groups makes it a powerful tool for altering the surface characteristics of nanomaterials and the bulk properties of polymers.

Surface Modification of Nanomaterials (e.g., Nanocrystalline Cellulose)

Nanocrystalline cellulose (B213188) (NCC) is a renewable nanomaterial with a naturally hydrophilic surface due to the abundance of hydroxyl groups. For applications requiring dispersion in non-polar polymer matrices, this hydrophilicity is a significant drawback. Chemical surface modification with this compound can address this challenge by introducing hydrophobic phenoxyacetyl groups onto the NCC surface through an esterification reaction. chalmers.se

Research has demonstrated that this phenoxyacetylation successfully transforms the NCC from hydrophilic to hydrophobic. chalmers.se The degree of substitution (DS), and thus the extent of hydrophobicity, can be controlled by adjusting reaction conditions such as temperature and the molar ratio of the reagents. chalmers.se This modification significantly improves the dispersibility of the NCC in organic solvents like dimethylacetamide (DMAc). chalmers.se

Table 1: Effects of Phenoxyacetylation on Nanocrystalline Cellulose Properties

Property Unmodified Nanocrystalline Cellulose (NCC) Phenoxyacetyl-Modified NCC
Surface Chemistry Hydrophilic Hydrophobic chalmers.se
Dispersibility Good in water, poor in organic solvents Good in organic solvents (e.g., DMAc) chalmers.se
Controllability N/A Degree of substitution can be tuned chalmers.se

Polymer Functionalization through Phenoxyacetylation

The principle of reacting this compound with hydroxyl or amine groups extends to the functionalization of polymers. This process, known as phenoxyacetylation, can be used to modify the properties of various polymers. For instance, attaching the phenoxyacetyl group to a polymer backbone can alter its solubility, thermal stability, and compatibility with other materials. While specific examples are diverse, the underlying strategy involves leveraging the reactivity of the acyl chloride to append the phenoxyacetyl moiety onto a polymer chain, thereby tailoring its macroscopic properties for specific applications. Acyl chlorides are generally effective for terminating living ring-opening polymerizations to create functionalized polymers. nih.gov

Protecting Group Chemistry and Deprotection Strategies

In the multi-step synthesis of complex molecules like oligonucleotides, it is crucial to temporarily block reactive sites to prevent unwanted side reactions. The phenoxyacetyl group, installed using this compound, serves as an efficient and selectively removable protecting group.

Phenoxyacetyl (PAC) Protecting Group in Oligonucleotide Synthesis

During the automated solid-phase synthesis of DNA and RNA, the exocyclic amino groups on the nucleobases (adenine, guanine, and cytosine) must be protected. The phenoxyacetyl (PAC) group is a widely used protecting group for this purpose. It is stable to the mildly acidic conditions used to remove the 5'-hydroxyl protecting group (typically a dimethoxytrityl, DMT, group) at the start of each coupling cycle, ensuring the integrity of the growing oligonucleotide chain.

Lability and Orthogonality of Phenoxyacetyl Protecting Groups

A key advantage of the PAC group is its lability under specific basic conditions, which allows for its removal at the end of the synthesis without damaging the newly formed oligonucleotide. The PAC group is significantly more labile than the traditional benzoyl (Bz) group used for protecting adenine. It can be completely removed by treatment with aqueous ammonia (B1221849) at room temperature in a few hours. This mild deprotection condition is particularly important when the oligonucleotide contains sensitive labels or modified bases that would be degraded by harsher conditions.

This selective removal demonstrates the orthogonality of the PAC group relative to other protecting groups used in oligonucleotide synthesis. It remains intact during the acidic removal of the DMT group but is cleaved under basic conditions that may or may not affect other base-protecting groups, depending on the specific strategy employed.

Table 2: Lability and Deprotection Conditions for Common Protecting Groups in Oligonucleotide Synthesis

Protecting Group Protected Group Typical Deprotection Reagent Conditions Lability
Dimethoxytrityl (DMT) 5'-Hydroxyl Dichloroacetic Acid Room Temperature Acid-Labile
Phenoxyacetyl (PAC) Exocyclic Amine (A, G, C) Aqueous Ammonia Room Temperature Base-Labile (Mild)
Benzoyl (Bz) Exocyclic Amine (A, C) Aqueous Ammonia Elevated Temperature Base-Labile (Robust)
Isobutyryl (iBu) Exocyclic Amine (G) Aqueous Ammonia Room Temperature Base-Labile (Mild)

Catalyst Development and Ligand Synthesis Utilizing this compound

This compound also serves as a valuable building block in the synthesis of complex organic ligands designed to coordinate with metal centers to form catalysts. The properties of a metal catalyst, such as its activity and selectivity, are heavily influenced by the steric and electronic environment created by its ligands.

For example, this compound is a precursor in the synthesis of 1-phenoxyacetyl-4-phenyl-3-thiosemicarbazide. This molecule acts as a ligand that can coordinate with transition metals. Specifically, ruthenium complexes such as [Ru(HL)₂(H₂O)₂] have been synthesized using this ligand. These resulting ruthenium complexes have been shown to be effective catalysts for the oxidation of primary and secondary alcohols to aldehydes, acids, and ketones. researchgate.net This demonstrates a clear pathway where this compound is used to construct a specific ligand framework, which in turn is used to develop a functional catalyst for important organic transformations. researchgate.net

Solvent Systems and Reaction Conditions Optimization for Diverse Applications

The efficacy, selectivity, and yield of reactions involving this compound are profoundly influenced by the chosen solvent system and reaction conditions. Optimization of parameters such as solvent polarity, temperature, catalyst, and reactant concentration is crucial for directing the reaction towards the desired product, particularly in complex syntheses. The selection of an appropriate solvent is critical as it can affect reactant solubility, stabilize transition states, and influence reaction pathways. acs.orgtamu.edu Similarly, fine-tuning reaction conditions is essential for controlling reaction rates and minimizing side-product formation. researchgate.net

Solvent Selection and its Impact on Reaction Outcomes

The choice of solvent is a key determinant in controlling the reactivity of this compound. Solvents are broadly categorized as polar protic, polar aprotic, and non-polar, each interacting differently with the reactants and intermediates.

Polar Aprotic Solvents: Solvents like dichloromethane (B109758) (CH₂Cl₂), acetonitrile (B52724), and dimethylformamide (DMF) are frequently employed in reactions with this compound. They can solvate cations while leaving anions relatively "naked" and more nucleophilic. tamu.edu In the Staudinger ketene-imine cycloaddition for β-lactam synthesis, dichloromethane is a common choice. rsc.orglookchem.com It provides good solubility for the reactants and facilitates the formation of the ketene intermediate in the presence of a base like triethylamine without interfering with the reaction. rsc.org

Non-Polar Solvents: Aromatic hydrocarbons such as toluene (B28343) and benzene (B151609) are also utilized, particularly in syntheses where less polar conditions are favorable or when reflux temperatures are required. nih.gov For instance, the Staudinger reaction to produce certain spiro-β-lactams is effectively carried out in refluxing toluene. nih.gov

Solvent-Free Conditions: For certain applications, such as Friedel-Crafts acylations, reactions can be optimized to run under solvent-free conditions. chemijournal.comchemijournal.com This approach, often coupled with the use of solid acid catalysts, offers significant environmental and economic advantages by reducing waste and simplifying product purification. researchgate.netchemijournal.com In such cases, one of the reactants, typically the aromatic substrate, may act as the solvent. chemijournal.com

The influence of the solvent system is particularly evident in reactions where stereochemistry is a critical outcome, such as the synthesis of β-lactams. The solvent can stabilize one transition state over another, thereby directing the diastereoselectivity of the cycloaddition. Research has shown that changing the solvent from toluene to dichloromethane, along with temperature adjustments, can alter the stereochemical outcome of the product. rsc.org

Optimization of Reaction Parameters

Beyond solvent choice, several other parameters must be carefully controlled to achieve optimal results in syntheses utilizing this compound.

Temperature: Temperature control is vital for managing reaction rates and selectivity. Many reactions involving the highly reactive this compound are initiated at low temperatures to control the initial exothermic processes and then gradually warmed to ensure completion. For example, the synthesis of macrocyclic bis-β-lactams involves cooling the reaction mixture to -78°C before the dropwise addition of reagents. lookchem.com In contrast, some Friedel-Crafts acylations may be optimized at elevated temperatures to drive the reaction to completion. chemijournal.com

Catalysts: The choice and amount of catalyst are critical, especially in Friedel-Crafts acylations. Traditional Lewis acids like aluminum chloride (AlCl₃) are effective but are often required in stoichiometric amounts. organic-chemistry.org Modern approaches focus on optimizing the reaction to use catalytic amounts of more environmentally benign solid acids, such as zinc oxide (ZnO) or various phosphotungstates, which can also be recovered and reused. researchgate.netchemijournal.com

Reagent Concentration and Addition Order: The molar ratio of reactants and the order and rate of their addition can significantly impact yield and purity. In the N-acylation of guanosine, a specific nine-fold excess of a silylating agent is used in a preliminary step before this compound is added slowly at 0°C to ensure selective acylation. acs.org Similarly, in Staudinger reactions, the slow, controlled addition of the imine to the pre-formed ketene (from this compound and triethylamine) is a common strategy to maximize the yield of the desired β-lactam. lookchem.com

Research Findings in Diverse Applications

Detailed research has led to highly optimized protocols for specific applications of this compound. The following tables summarize optimized conditions found in the literature for key synthetic transformations.

Table 1: Optimized Conditions for β-Lactam Synthesis via Staudinger Cycloaddition

Target CompoundSolventBaseTemperatureKey Findings/YieldReference
Monocyclic β-lactams (1,3,4-thiadiazole motif)Dichloromethane (CH₂Cl₂)Triethylamine (NEt₃)0 °C to room temp.High yield (up to 89%) with cis diastereoselectivity. rsc.org
Macrocyclic cis-bis-β-lactamsDichloromethane (CH₂Cl₂)Triethylamine (NEt₃)-78 °CSlow, controlled addition of diimine via syringe pump is critical for macrocyclization. lookchem.comnih.gov
Spiro-β-lactamsTolueneTriethylamine (NEt₃)RefluxProduces a mixture of cis and trans isomers in good to moderate yield. nih.gov
trans-β-Lactams (polyaromatic substituents)Not specifiedTriethylamine (NEt₃)-78 °C to room temp.Exclusively trans-β-lactams in good yields. nih.gov

Table 2: Optimized Conditions for N-Acylation of Guanosine

Target CompoundSolvent SystemReagentsTemperatureReaction TimeKey Findings/YieldReference
N-Phenoxyacetyl-guanosine derivativesPyridine/Dichloromethane (CH₂Cl₂)1. Trimethylsilyl (B98337) chloride (TMSCl) (9 equiv.) 2. This compound (1.1 equiv.)0 °C3 hoursTransient silylation of hydroxyl and amino groups facilitates selective N-acylation in high yield. acs.orgnih.gov

Table 3: General Optimization Parameters for Friedel-Crafts Acylation

ParameterCondition Range/OptionsEffect on ReactionReference
CatalystStoichiometric AlCl₃, FeCl₃; Catalytic solid acids (e.g., ZnO, Phosphotungstates)Choice affects reaction efficiency, product selectivity, and environmental impact. Solid acids allow for easier workup and catalyst recycling. researchgate.netchemijournal.com
SolventDichloromethane, Carbon disulfide, or Solvent-freeSolvent-free conditions are often preferred for green chemistry. Aromatic substrate can serve as the solvent. tamu.educhemijournal.comchemijournal.com
TemperatureRoom temperature to refluxIncreasing temperature can increase reaction rate but may also lead to side products. Optimal temperature depends on substrate reactivity. chemijournal.comchemijournal.com
Reactant Mole RatioVaries (e.g., 1:1 to 1:2 acyl chloride to arene)Optimizing the mole ratio is crucial to maximize yield and prevent polysubstitution. chemijournal.comchemijournal.com

Computational Chemistry and Theoretical Studies of Phenoxyacetyl Chloride

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is particularly useful for elucidating reaction mechanisms and characterizing transition states. In the context of phenoxyacetyl chloride, DFT calculations can provide a detailed picture of its reactivity in various chemical transformations.

For instance, DFT has been employed to study the mechanisms of reactions involving acyl chlorides. These studies often focus on nucleophilic substitution at the carbonyl carbon. Theoretical calculations can help distinguish between a concerted SN2-like mechanism and a stepwise addition-elimination pathway involving a tetrahedral intermediate. nih.gov For reactions like the hydrolysis of acid chlorides, DFT computations can model the transition state geometry and the role of solvent molecules as catalysts. researchgate.net

While specific DFT studies exclusively on this compound's reaction mechanisms are not abundant in the provided search results, the principles from studies on similar acyl chlorides are applicable. For example, DFT calculations on benzoyl chlorides, which share the acyl chloride moiety, have shown that the nature of the transition state (tight or loose) can be influenced by substituents on the aromatic ring and the solvent. researchgate.net Similar effects would be expected for substituted phenoxyacetyl chlorides.

DFT calculations have also been used to explore the Staudinger synthesis of β-lactams, a reaction where this compound is a key reagent. mdpi.com Mechanistic analyses using DFT can reveal energetically feasible reaction pathways and identify potential intermediates that might not be experimentally observable. mdpi.com

Molecular Dynamics Simulations of this compound Reactivity

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. This method can provide insights into reaction dynamics, solvent effects, and conformational changes that are crucial for understanding reactivity.

While specific MD simulations focusing solely on the reactivity of this compound are not detailed in the provided results, MD is a common tool for studying the behavior of molecules in solution and their interactions with other species. For example, MD simulations have been used to study the 3D structure of polysaccharide fragments in solution, which were synthesized using reagents including this compound. nih.gov This demonstrates the capability of MD to model the conformational dynamics of complex molecules containing the phenoxyacetyl moiety.

In a broader context, MD simulations are invaluable for understanding how a molecule like this compound would behave in a biological environment, such as its interaction with a protein's active site. These simulations can reveal key intermolecular interactions and the role of solvent in mediating these interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies for Phenoxyacetyl Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. bio-hpc.eu These models are widely used in drug discovery and environmental toxicology to predict the activity of new compounds and to understand the structural features that are important for a particular biological effect.

Several QSAR studies have been conducted on derivatives of phenoxyacetic acid, the parent acid of this compound. These studies have explored a range of biological activities, including herbicidal effects, toxicity, and potential as therapeutic agents. mdpi.comnih.govscielo.br

Key molecular descriptors often used in these QSAR models for phenoxyacetic acid derivatives include:

Lipophilicity (log P): This descriptor is crucial for predicting a molecule's ability to cross biological membranes. mdpi.comnih.gov

Electronic properties: Descriptors like the topological polar surface area (TPSA) and the sum of hydrogen bond donors and acceptors (HBD + HBA) are important for understanding intermolecular interactions. mdpi.com

Steric properties: Molecular weight (MW), polarizability, and the number of rotatable bonds (NRB) can influence how a molecule fits into a binding site. mdpi.com

For example, a QSAR study on phenoxyacetic acid-derived congeners as potential herbicides developed models to predict properties like penetration through plant cuticles and binding to human serum albumin. mdpi.com Another study used QSAR to predict the pharmacokinetic and toxic properties of potential pesticides derived from phenoxyacetic acids. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), have also been applied to derivatives of phenoxyacetic acid to provide a more detailed understanding of the structure-activity relationship in three dimensions. mdpi.com These models can generate contour maps that visualize the regions around a molecule where steric, electrostatic, and other fields are correlated with biological activity, providing valuable guidance for the design of new, more potent compounds. mdpi.com

Below is an interactive data table summarizing some of the molecular descriptors used in QSAR studies of phenoxyacetic acid derivatives.

In Silico Screening and Drug Design Incorporating Phenoxyacetyl Moieties

The phenoxyacetyl moiety is a structural feature found in a variety of biologically active compounds. nih.gov In silico screening and rational drug design are powerful computational approaches used to identify and optimize new drug candidates containing this and other chemical scaffolds.

In silico methods can be used to screen large virtual libraries of compounds to identify those that are likely to bind to a specific biological target. This process often involves molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

For example, derivatives of phenoxyacetic acid have been designed and evaluated as selective COX-2 inhibitors. mdpi.com In such studies, molecular docking is used to predict the binding modes of the designed compounds within the active site of the COX-2 enzyme, helping to rationalize their activity and selectivity. mdpi.com

The phenoxyacetyl group itself has been incorporated into various molecular frameworks to develop new therapeutic agents. For instance, phenoxyacetyl amides have been discovered as highly potent TRPM8 agonists for use as cooling agents. nih.gov The development of these compounds likely involved computational approaches to understand their structure-activity relationships.

Furthermore, in silico studies have explored 2-phenoxyacetamide (B1293517) derivatives as potential inhibitors of the SARS-CoV-2 main protease. nih.gov These studies use techniques like structure-based pharmacophore modeling and molecular docking to identify promising candidates for further development. nih.gov

The general workflow for in silico drug design involving the phenoxyacetyl moiety might include:

Target identification and validation.

Virtual screening of compound libraries containing the phenoxyacetyl scaffold.

Molecular docking of hit compounds to the target protein.

Lead optimization through structural modifications to improve binding affinity and pharmacokinetic properties.

Synthesis and biological evaluation of the most promising candidates.

Advanced Analytical and Spectroscopic Characterization Methodologies for Phenoxyacetyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (1H) and Carbon-13 (13C) NMR are the most common NMR techniques used for organic molecules like phenoxyacetyl chloride.

The 1H NMR spectrum of this compound provides distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the methylene (B1212753) group. The aromatic protons typically appear as a complex multiplet in the downfield region (around 7.0-7.4 ppm), while the methylene protons (-CH2-) adjacent to the ether oxygen and the carbonyl group appear as a singlet further upfield (around 4.8 ppm).

The 13C NMR spectrum complements the 1H NMR data by providing information about the carbon skeleton. The spectrum shows distinct signals for the carbonyl carbon, the aromatic carbons, and the methylene carbon. The carbonyl carbon of the acid chloride is characteristically found at a very low field (around 168-170 ppm).

Table 1: Representative 1H and 13C NMR Data for this compound Note: Specific chemical shifts can vary slightly based on the solvent and instrument used.

NucleusChemical Shift (δ) ppmMultiplicityAssignment
1H~7.4 - 6.9MultipletAr-H (Phenyl protons)
1H~4.8SingletO-CH2 -COCl
13C~169SingletC =O
13C~157SingletAr-C -O (ipso-carbon)
13C~130SingletAr-C H (para-carbon)
13C~122SingletAr-C H (ortho-carbons)
13C~115SingletAr-C H (meta-carbons)
13C~68SingletO-CH2 -COCl

While not applicable to this compound itself, Nitrogen-15 (15N) NMR spectroscopy is an indispensable tool for characterizing its nitrogen-containing derivatives, such as amides or other N-substituted compounds. huji.ac.il The 15N nucleus has a wide chemical shift range, making it highly sensitive to the electronic environment of the nitrogen atom. huji.ac.il

However, 15N NMR suffers from low natural abundance (0.37%) and a low gyromagnetic ratio, which results in low sensitivity. huji.ac.il Consequently, acquiring 15N spectra often requires long acquisition times, high sample concentrations, or isotopic enrichment with 15N. huji.ac.il Alternatively, indirect detection methods, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiments, can be used to obtain 15N chemical shifts with much greater sensitivity by detecting the signal through the attached protons. huji.ac.il

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish atomic connectivity.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is used to map out the proton framework of a molecule.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear technique correlates proton signals with the signals of directly attached carbons, providing a clear map of C-H single-bond connectivities. springernature.com

These 2D NMR methods are invaluable for the unambiguous structural confirmation of novel or complex derivatives synthesized from this compound. springernature.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. nih.gov

The most prominent feature is a strong, sharp absorption band in the region of 1780-1815 cm-1 , which is characteristic of the C=O (carbonyl) stretching vibration of an acyl chloride. The position of this band at a higher frequency compared to other carbonyl compounds is due to the electron-withdrawing effect of the chlorine atom. Other key absorptions include C-O-C stretching vibrations for the ether linkage and various bands corresponding to the aromatic ring.

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm-1)IntensityVibrational ModeFunctional Group
~3060MediumC-H StretchAromatic
~1800Strong, SharpC=O StretchAcyl Chloride
~1590StrongC=C StretchAromatic Ring
~1490StrongC=C StretchAromatic Ring
~1220StrongC-O-C Asymmetric StretchAryl-Alkyl Ether
~750 & ~690StrongC-H Bending (Out-of-plane)Monosubstituted Benzene (B151609)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. nist.gov For this compound (C8H7ClO2), the molecular weight is approximately 170.59 g/mol . nih.govnist.gov

In electron ionization mass spectrometry (EI-MS), this compound will exhibit a molecular ion peak (M+•) corresponding to its molecular weight. The presence of chlorine is indicated by a characteristic isotopic pattern for the molecular ion, with a peak at m/z 170 and a smaller peak at m/z 172 (the M+2 peak) in an approximate 3:1 ratio, reflecting the natural abundance of the 35Cl and 37Cl isotopes.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways include the loss of a chlorine radical to form the phenoxyacetyl cation, which is often a prominent peak in the spectrum.

Table 3: Major Mass Spectral Fragments of this compound nih.gov

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFormulaNotes
170/172[C6H5OCH2COCl]+•[C8H7ClO2]+•Molecular Ion (M+•), showing 3:1 isotope pattern
135[C6H5OCH2CO]+[C8H7O2]+Loss of •Cl
107[C6H5OCH2]+[C7H7O]+Loss of CO from m/z 135
94[C6H5OH]+•[C6H6O]+•Phenol radical cation
77[C6H5]+[C6H5]+Phenyl cation

Chromatographic Techniques for Purity and Separation

Chromatography is essential for separating this compound from reaction mixtures and for assessing its purity. nih.govasccollegekolhar.in

Gas Chromatography (GC): Given its volatility, this compound is amenable to analysis by Gas Chromatography. GC is frequently used to determine the purity of the compound, often reported as a percentage (e.g., >98%). The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the column.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for the analysis and purification of this compound and its derivatives. iipseries.org A common method is reverse-phase (RP) HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. iipseries.orgsielc.com For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) and water can be used for effective separation and purity analysis. sielc.com

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique used primarily for monitoring the progress of reactions involving this compound. asccollegekolhar.in By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and eluting with an appropriate solvent system, the disappearance of the starting material and the appearance of the product can be visualized, often under UV light. ccamp.res.in

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the separation, identification, and quantification of this compound derivatives, particularly in the analysis of pharmaceuticals like penicillins and in the monitoring of phenoxyacetic acid herbicides. bohrium.comnih.gov The versatility of HPLC allows for the analysis of a wide range of these compounds by tailoring the stationary and mobile phases.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for these analyses. jssuni.edu.in In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For instance, a rapid, precise, and selective method for the determination of penicillin derivatives utilizes a 10cm column packed with 5µm Nucleosil RP18. bohrium.com The separation of various penicillins, including Penicillin V (phenoxymethylpenicillin), has been successfully achieved on C8 and C18 columns. nih.govresearchgate.net

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. Typically, mixtures of water or aqueous buffers and organic modifiers like acetonitrile or methanol (B129727) are used. jssuni.edu.in For the analysis of phenoxyacetic acid, a mobile phase containing acetonitrile, water, and an acid such as phosphoric acid or formic acid (for mass spectrometry compatibility) has been employed. sielc.com The pH of the mobile phase can also be adjusted to control the retention of acidic analytes like phenoxyacetic acid herbicides. mdpi.com Gradient elution, where the composition of the mobile phase is changed during the analysis, is often used to separate complex mixtures of penicillin derivatives. nih.gov

Detection is most commonly performed using a UV detector, with the wavelength set to the absorbance maximum of the analyte. For many penicillin derivatives, detection is carried out at 254 nm bohrium.com or 240 nm. nih.govresearchgate.net A Diode Array Detector (DAD) can also be used to obtain UV spectra of the eluting peaks, aiding in their identification. google.com In some cases, derivatization is employed to enhance the detectability of compounds like acyl chlorides. google.com

Table 1: HPLC Conditions for the Analysis of this compound Derivatives
Compound/DerivativeColumn (Stationary Phase)Mobile PhaseDetectionReference
Penicillin DerivativesNucleosil RP18 (5µm)Buffered aqueous acetonitrileUV at 254 nm bohrium.com
Phenoxyacetic AcidNewcrom R1Acetonitrile, water, and phosphoric acidNot specified sielc.com
Seven Penicillin Antibiotics (including Penicillin V)Perfectsil ODS-2 (C18, 5µm)Gradient of 0.1% v/v TFA and ACN-methanol (90:10 v/v)PDA at 240 nm nih.gov
Penicillin Antibiotics (including Penicillin V)Inertsil C8 (5µm)Isocratic 0.1% TFA/ACN 50:50 v/vUV at 240 nm researchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself can be analyzed by GC, many of its derivatives, particularly the acidic ones like phenoxyacetic acid herbicides, require a derivatization step to increase their volatility and improve their chromatographic behavior. iaea.org

Derivatization is a key step in the GC analysis of phenoxyacetic acid derivatives. iaea.org Common derivatization reactions include esterification, which converts the carboxylic acid group into a more volatile ester. gcms.cz For example, phenoxyacetic acids can be converted to their trimethylsilyl (B98337) or tert-butyldimethylsilyl esters. iaea.org Another approach involves pentafluorobenzylation, which creates derivatives that are highly sensitive to electron capture detection (GC-ECD). nih.gov

The choice of the GC column (stationary phase) is crucial for achieving good separation. For the analysis of derivatized phenoxyacetic acid herbicides, various columns can be used. The selection depends on the specific derivatives being analyzed. Following separation on the column, the analytes are detected. Flame Ionization Detection (FID) is a common universal detector, while Electron Capture Detection (ECD) is highly sensitive for electronegative compounds like the pentafluorobenzyl derivatives of phenoxyacetic acids. nih.gov

Mass Spectrometry (MS) coupled with GC (GC-MS) provides definitive identification of the separated compounds by providing their mass spectra. iaea.orgnih.gov This technique is invaluable for the structural confirmation of this compound derivatives and for the analysis of complex mixtures. mdpi.com

Table 2: GC Derivatization and Detection of Phenoxyacetic Acid Derivatives
AnalyteDerivatization ReagentDerivativeDetection MethodReference
Phenoxyacetic acid type herbicidesTrimethylsilyl N,N-dimethylcarbamateTrimethylsilyl estersGC-MS iaea.org
Phenoxyacetic acid type herbicidestert-Butyldimethylsilyl N,N-dimethylcarbamatetert-Butyldimethylsilyl estersGC-MS iaea.org
Phenoxy acid herbicidesPentafluorobenzyl bromidePentafluorobenzyl (PFB) estersGC-ECD, GC-MS nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is well-suited for the qualitative analysis and screening of this compound derivatives, such as penicillins. nih.govlongdom.org It is often used as a preliminary analytical tool before more sophisticated methods like HPLC or GC are employed. nih.gov

The stationary phase in TLC is typically a layer of adsorbent material, such as silica gel or alumina, coated on a plate of glass, plastic, or aluminum. sigmaaldrich.com For the analysis of beta-lactam antibiotics like penicillins, silica gel GF254 is a commonly used stationary phase. nih.gov The mobile phase, a solvent or a mixture of solvents, moves up the plate by capillary action, carrying the sample components with it at different rates depending on their polarity and affinity for the stationary phase. sigmaaldrich.com The composition of the mobile phase is optimized to achieve good separation, and for penicillins, polar mobile phases, often containing water and an acid like acetic acid to prevent decomposition, are used. nih.gov

After the separation, the spots of the compounds on the TLC plate need to be visualized. If the compounds are UV-active, they can be seen as dark spots under a UV lamp on a plate containing a fluorescent indicator. epfl.ch For compounds that are not UV-active or to enhance sensitivity, various visualization reagents can be sprayed onto the plate. For penicillins, iodine vapor can be used, which reacts with the beta-lactam ring to produce a visible spot. longdom.org Another method involves spraying with a starch solution followed by a sodium azide/iodine solution, which detects penicillins with high sensitivity. epfl.ch

Table 3: TLC Systems for the Analysis of Penicillin Derivatives
Analyte ClassStationary PhaseMobile Phase CharacteristicsVisualization MethodReference
Penicillins and CephalosporinsSilica gel GF254Polar, often containing water and acetic acidUV light, Iodine vapor, Ninhydrin, Sulphuric acid-formaldehyde reagent nih.gov
Penicillins and CephalosporinsSilica gelNot specifiedStarch solution followed by sodium azide/iodine solution epfl.ch

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of crystalline compounds, providing precise information about bond lengths, bond angles, and the absolute stereochemistry and conformation of molecules. This method has been applied to derivatives of this compound, most notably in determining the crystal structure of phenoxymethylpenicillin (Penicillin V). nih.gov

The process involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is recorded. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined.

The data obtained from X-ray crystallography are highly detailed and include the unit cell dimensions and the space group of the crystal. For phenoxymethylpenicillin, this technique has provided a definitive structural model, confirming its molecular formula as C16H18N2O5S and elucidating the stereochemistry of its chiral centers. nih.govebi.ac.uk This information is crucial for understanding its biological activity and for the design of new penicillin derivatives. The structures of selected phenoxyacetamide derivatives, which are synthesized from this compound, have also been confirmed by crystallographic methods. nih.gov

Spectrophotometric Methods for Quantitative Determination

Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a simple, rapid, and cost-effective approach for the quantitative determination of this compound derivatives, especially in pharmaceutical formulations. core.ac.ukresearchgate.net These methods are based on the principle that many of these compounds absorb light in the ultraviolet (UV) or visible (Vis) region of the electromagnetic spectrum.

For direct spectrophotometric analysis, the absorbance of a solution of the analyte is measured at its wavelength of maximum absorbance (λmax). For example, phenoxyacetic acid and its chlorinated derivatives can be quantified by measuring their UV absorbance at their respective λmax values, which range from 268 nm to 285 nm. researchgate.net

In many cases, a derivatization reaction is employed to form a colored product that can be measured in the visible region, which can improve selectivity and sensitivity. researchgate.net For the determination of penicillins, several such methods have been developed. One method involves the formation of penicillenic acid mercuric mercaptides, which can be measured spectrophotometrically. oup.com Another approach is based on the formation of an ion-pair between the penicillin and a dye like azure B, which can be extracted into an organic solvent and its absorbance measured. core.ac.uk An indirect visible spectrophotometric method for penicillins involves their oxidation with sodium metaperiodate and subsequent reaction to form a colored complex that is measured at 520 nm. rasayanjournal.co.in

Derivative spectrophotometry is an advanced technique that can be used to resolve overlapping spectral bands and to eliminate background interference. scispace.com This involves calculating the first, second, or higher-order derivative of the absorbance spectrum. This technique can enhance the qualitative and quantitative analysis of multicomponent mixtures containing this compound derivatives.

Table 4: Spectrophotometric Methods for the Determination of this compound Derivatives
AnalyteMethodWavelength (λmax)Key FeaturesReference
Phenoxyacetic acidDirect UV Spectrophotometry268 nmDirect measurement of UV absorbance. researchgate.net
2,4-Dichlorophenoxyacetic acidDirect UV Spectrophotometry285 nmDirect measurement of UV absorbance. researchgate.net
Potassium penicillin VIon-pair formation with azure B634 nmFormation of a colored ion-pair extracted into chloroform. core.ac.uk
PenicillinsFormation of penicillenic acid mercuric mercaptides325–345 nmReaction with imidazole (B134444) and mercuric chloride. oup.com
PenicillinsIndirect visible spectrophotometry520 nmOxidation with sodium metaperiodate and formation of a colored complex. rasayanjournal.co.in

Q & A

Q. What are the recommended methods for synthesizing phenoxyacetyl chloride in laboratory settings?

this compound is typically synthesized via the reaction of phenoxyacetic acid with chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For example:

  • Procedure : React phenoxyacetic acid with excess SOCl₂ under anhydrous conditions at 40–60°C for 4–6 hours. Distill the product under reduced pressure to isolate this compound .
  • Alternative route : Use phenoxyacetamide with phosphorus oxychloride (POCl₃) and water, yielding high-purity product after fractional distillation .

Q. What safety precautions are critical when handling this compound in experimental workflows?

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and neutralize with sodium bicarbonate before disposal .
  • Storage : Store in sealed, moisture-resistant containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis .

Q. What are the key considerations for storing this compound to maintain its stability?

  • Moisture control : Hydrolysis readily occurs in humid environments, forming phenoxyacetic acid. Use desiccants like molecular sieves in storage containers .
  • Temperature : Prolonged exposure to temperatures >30°C accelerates decomposition. Refrigeration is recommended for long-term storage .

Advanced Research Questions

Q. How can reaction conditions be optimized when using this compound as an acylating agent in heterocyclic compound synthesis?

  • Solvent selection : Anhydrous dichloromethane or toluene minimizes side reactions. Pyridine or triethylamine is often added to scavenge HCl .
  • Stoichiometry : Use a 1.2:1 molar ratio of this compound to substrate to ensure complete acylation while avoiding excess reagent .
  • Temperature : Reactions performed at 0–5°C (e.g., in ice baths) improve selectivity for primary amines over secondary sites .

Q. What analytical techniques are most effective for characterizing this compound derivatives and assessing purity?

  • NMR spectroscopy : Monitor the disappearance of the substrate’s NH₂ peak (δ 5.2–5.5 ppm) and the appearance of acylated product signals (e.g., carbonyl at ~170 ppm in ¹³C NMR) .
  • IR spectroscopy : Confirm acyl-Cl bond formation via the C=O stretch at ~1800 cm⁻¹ and C-Cl at ~750 cm⁻¹ .
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to resolve and quantify derivatives .

Q. How do reaction mechanisms differ when this compound is employed in anhydrous vs. aqueous conditions?

  • Anhydrous conditions : this compound acts as a direct acylating agent, forming intermediates like mixed anhydrides. For example, in CDCl₃, it reacts with amines without generating free carboxylic acids .
  • Aqueous conditions : Hydrolysis dominates, producing phenoxyacetic acid. However, controlled hydrolysis (e.g., using buffered solutions) can yield sodium salts of acylated products .

Q. What strategies can resolve contradictions in reported yields of this compound-mediated reactions across different substrates?

  • Substrate steric effects : Bulky groups (e.g., 2,6-dimethylphenyl) reduce acylation efficiency. Pre-activate the substrate with trimethylsilyl chloride to enhance reactivity .
  • Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation of sterically hindered alcohols or amines .
  • Reaction monitoring : Employ in-situ FTIR or LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry dynamically .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.